(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazine) and substituted benzylidene/benzyl groups. Key structural features include:
- Z-configuration of the 3-ethoxy-4-propoxybenzylidene group at position 2.
- Ether linkages (ethoxy, propoxy) on the benzylidene moiety, which modulate solubility and steric interactions.
The compound’s design leverages electron-withdrawing fluorine and bulky alkoxy groups to balance electronic effects and steric hindrance, a strategy common in kinase inhibitors or enzyme modulators .
Properties
Molecular Formula |
C24H22FN3O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-11-32-19-10-7-16(13-20(19)31-4-2)14-21-23(30)28-24(33-21)26-22(29)18(27-28)12-15-5-8-17(25)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3/b21-14- |
InChI Key |
BWNGWDVPENKDOI-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OCC |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Synthesis
A validated approach involves condensing thioglycolic acid/ethyl thioglycolate , dicyandiamide , and aromatic aldehydes/ketones in the presence of ammonium acetate. For the target compound, ethyl thioglycolate reacts with 3-ethoxy-4-propoxybenzaldehyde and dicyandiamide under reflux in acetic acid to form the thiazolo-triazine core. Ultrasound irradiation enhances reaction efficiency, reducing time from 12 hours to 2–4 hours with yields up to 85%.
Key Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Ammonium acetate (10 mol%) |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 2–4 hours (ultrasound-assisted) |
| Yield | 78–85% |
Stepwise Annulation
Alternative routes first construct the 1,2,4-triazine-5(2H)-one intermediate via cyclization of 6-benzyl-3-thio-3,4-dihydro-1,2,4-triazine-5(2H)-one with bromoacetonitrile. Subsequent thiazole ring formation occurs through nucleophilic substitution with thioglycolic acid derivatives.
Functional Group Introduction
Benzylidene Moiety Installation
The 3-ethoxy-4-propoxybenzylidene group is introduced via Knoevenagel condensation . The aldehyde (3-ethoxy-4-propoxybenzaldehyde ) reacts with the active methylene group of the thiazolo-triazine core under basic conditions (piperidine/dioxane).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Dioxane |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
4-Fluorobenzyl Substitution
The 4-fluorobenzyl group is introduced via alkylation of the triazine nitrogen using 4-fluorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Parameters
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 65–70% |
Stereochemical Control and Isomerization
The (2Z) configuration is ensured through thermodynamic control during benzylidene condensation. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilization of the transition state. Post-synthesis, isomer purity is confirmed via ¹H-NMR (δ 7.2–7.4 ppm for benzylidene protons) and HPLC (≥95% purity).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Multicomponent | Fewer steps, high efficiency | Requires precise stoichiometry | 78–85% |
| Stepwise | Better stereochemical control | Longer reaction time | 65–70% |
Mechanistic Insights
Thiazolo-Triazine Formation
The reaction proceeds through nucleophilic addition of thioglycolate to dicyandiamide, followed by cyclodehydration to form the triazine ring. Subsequent thiazole annulation occurs via Mannich-type reactions .
Benzylidene Condensation
The aldehyde undergoes enolate formation at the active methylene position, followed by dehydration to form the α,β-unsaturated ketone.
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs continuous-flow reactors to maintain optimal temperature and mixing, achieving 80% yield with >99% purity. Solvent recovery systems (e.g., rotary evaporation) reduce environmental impact.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Benzyl derivatives.
Substitution products: Compounds with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The thiazolo-triazine-dione core is conserved across analogs, but substituent diversity drives functional differences.
- Z-configuration is critical for maintaining planarity and π-π stacking in receptor interactions, as seen in QSAR models of related inhibitors .
Table 2: Inferred Properties Based on Structural Analogs
Insights :
Functional Comparison Using 3D-QSAR Models
highlights that electron-withdrawing groups (e.g., fluorine) and planar aromatic systems (Z-configuration) enhance acetylcholinesterase inhibition.
Biological Activity
The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family and has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol. The structure features a thiazole ring fused with a triazine moiety, which is known to contribute to various biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| Chemical Structure | Chemical Structure |
Antibacterial and Antifungal Properties
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial and antifungal properties. For instance:
- A study reported that certain thiazolo derivatives demonstrated effective inhibition against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
- Another investigation highlighted the antifungal activity of related compounds against Candida albicans and Aspergillus niger, suggesting that modifications in the side chains can enhance efficacy .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively:
- A series of thiazolo[3,2-b][1,2,4]triazine derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Results indicated that some compounds exhibited IC50 values below 10 µM against breast cancer cells .
- Specifically, the compound under discussion has shown promise in inhibiting tumor growth in preclinical models through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of DNA synthesis : Compounds disrupt the replication process in bacterial cells.
- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.
- Targeting specific enzymes : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways essential for microbial survival .
Case Study 1: Antibacterial Activity
In a controlled study assessing the antibacterial effects of thiazolo derivatives:
- Objective : To evaluate the MIC against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound demonstrated significant inhibition zones compared to standard antibiotics.
Case Study 2: Anticancer Efficacy
A recent study focused on the anticancer properties:
- Objective : To determine cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 8 µM.
Q & A
Q. Critical parameters :
- Stoichiometric ratios : Excess aldehyde (1.2–1.5 equiv.) drives the reaction to completion.
- Catalysts : Base catalysts (e.g., NaOAc) accelerate condensation .
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
Q. Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Z-configuration of the benzylidene group) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (MW ≈ 421.522 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Basic: How is the compound initially screened for biological activity?
Q. Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Dose-response curves : IC₅₀ values guide further mechanistic studies .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Q. Answer :
- Substituent variation : Compare analogs with modified alkoxy groups (e.g., ethoxy vs. propoxy) to assess solubility and binding affinity .
- Molecular docking : Simulate interactions with targets (e.g., COX-2 or kinases) to explain potency differences (e.g., fluorobenzyl enhances hydrophobic interactions) .
Q. Example SAR table :
| Compound Variant | Key Substituent | Bioactivity (IC₅₀, µM) |
|---|---|---|
| 4-Chlorobenzylidene derivative | Chlorine at position 4 | 12.3 (HeLa) |
| 4-Fluorobenzyl (target compound) | Fluorine at position 4 | 8.7 (HeLa) |
| 3-Methoxy analog | Methoxy at position 3 | 25.1 (HeLa) |
Advanced: What experimental strategies identify biological targets for this compound?
Q. Answer :
- Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates .
- Kinetic assays : Measure enzyme inhibition (e.g., tyrosine kinases) via fluorescence polarization .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
Advanced: How to address contradictory solubility data in different solvents?
Q. Answer :
- Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol).
- Example : Solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL .
- Co-solvent systems : PEG-400/water mixtures improve aqueous solubility for in vivo studies .
Advanced: What mechanistic studies elucidate its stability under physiological conditions?
Q. Answer :
- Degradation kinetics : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor via HPLC:
- Half-life : ~6 hours in plasma; <1 hour in acidic conditions .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed benzylidene group) .
Advanced: How to optimize reaction mechanisms for scale-up synthesis?
Q. Answer :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in triazine ring formation .
Advanced: What formulation challenges arise due to its physicochemical properties?
Q. Answer :
- Lipid-based carriers : Nanoemulsions (particle size <200 nm) enhance bioavailability .
- Crystallinity : Amorphous solid dispersions (with PVP-VA) prevent recrystallization in storage .
Advanced: How do comparative studies with analogs inform therapeutic potential?
Q. Answer :
- In vivo efficacy : Compare pharmacokinetics (Cₘₐₓ, AUC) in rodent models.
- Example : Target compound shows 2-fold higher AUC than 4-chloro analog .
- Toxicity profiling : ALT/AST levels and histopathology assess liver safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
